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In-depth Technical Guide: Biological Activity of Novel Thiazole Derivatives

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Compound of Interest

Compound Name: 3-(methoxymethoxy)-1,2-thiazole

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To the User: Following a comprehensive literature search, no specific data was found regarding the biological activity of **3-(methoxymethoxy)-1,2-thiazole** derivatives. This suggests that this particular class of compounds is likely novel and not yet characterized in publicly available scientific literature.

As an alternative, this guide provides an in-depth analysis of a well-documented class of related compounds: Novel Thiazole Derivatives as PI3K/mTOR Dual Inhibitors. This topic allows for the fulfillment of all core requirements of your request, including quantitative data presentation, detailed experimental protocols, and visualization of the relevant signaling pathway.

Introduction: Thiazole Derivatives in Oncology

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] In oncology, the development of drugs targeting critical cell signaling pathways is a promising therapeutic strategy.[5] One such pathway is the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway, which is frequently dysregulated in various cancers, playing a crucial role in cell growth, proliferation, and survival.[5] This guide focuses on a novel series of thiazole derivatives designed to act as dual inhibitors of PI3K and mTOR.[5][6]



Quantitative Data Presentation: In Vitro Biological Activity

The antiproliferative and enzyme inhibitory activities of newly synthesized thiazole derivatives were evaluated. Compounds 3b and 3e emerged as the most potent candidates from the series. Their biological data are summarized below.

Table 1: PI3Kα and mTOR Kinase Inhibitory Activity

Compound	Pl3Kα IC₅₀ (μM)	mTOR IC50 (μM)
3b	0.086 ± 0.005	0.221 ± 0.014
3e	Data not specified	Data not specified
Alpelisib (Ref.)	Comparable to 3b	-
Dactolisib (Ref.)	-	More potent than 3b
Reference compounds were used for comparison: Alpelisib for PI3Kα and Dactolisib for mTOR.[5]		

Table 2: Antiproliferative Activity (% Growth Inhibition - GI%)

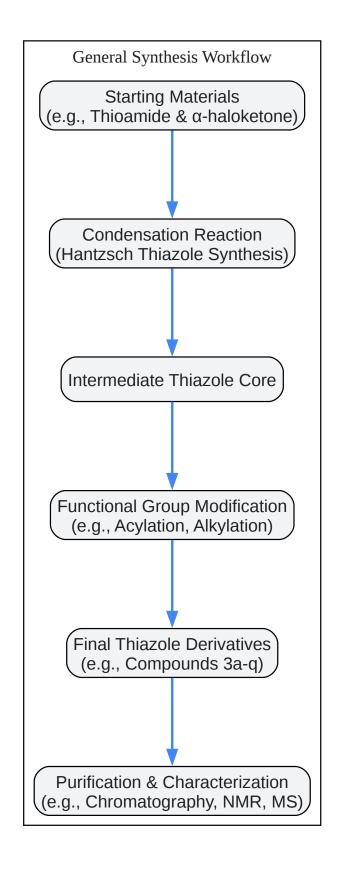


Compound	Cell Line Panel	Activity Profile
3b	60 Cancer Cell Lines (NCI)	Potent & Broad Spectrum: Lethal effect (GI% > 100) against 36 cell lines. Potent cytotoxicity (GI% 76.97 - 99.95) against 20 cancer cells. [6]
3e	60 Cancer Cell Lines (NCI)	Potent & Selective: Significant efficacy against leukemia cell lines (GI% 81.15 - 86.93). Lethal effect on RPMI-8226 and HL-60(TB) leukemia cells. Strong inhibition (GI% 74.32 - 99.19) in 11 cell lines.[6]

Experimental Protocols General Synthesis of Thiazole Derivatives (3a-q)

The synthesis of the target thiazole compounds involves a multi-step process, which is a common route for generating such derivatives. A generalized workflow is described below.





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Caption: General workflow for the synthesis of thiazole derivatives.



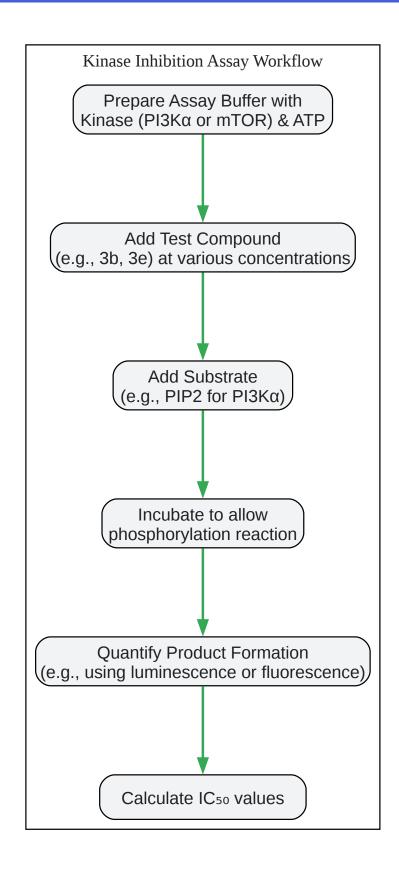
Detailed Steps:

- Reaction Initiation: The synthesis typically starts with a variation of the Hantzsch thiazole synthesis, reacting a thioamide with an α-haloketone.[7]
- Cyclization: The initial reaction is followed by a cyclization step to form the core thiazole ring.
- Purification: The crude product is purified, often using column chromatography.
- Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

In Vitro Kinase Assay (PI3Kα/mTOR)

The ability of the compounds to inhibit PI3K α and mTOR kinase activity is a critical measure of their mechanism of action.





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Caption: Workflow for in vitro PI3K/mTOR kinase inhibition assay.



Methodology:

- The inhibitory activities against PI3Kα and mTOR were assessed using established kinase assay kits.
- Compounds were tested at various concentrations to determine the dose-dependent inhibition.
- The amount of phosphorylated substrate is measured, which is inversely proportional to the inhibitory activity of the compound.
- IC₅₀ values, representing the concentration required to inhibit 50% of the enzyme activity, were calculated from the dose-response curves.[5]

Cell-Based Antiproliferative Assay

The National Cancer Institute (NCI) 60-cell line screen is a standard method to evaluate the anticancer potential of novel compounds.

Methodology:

- A panel of 60 different human cancer cell lines is treated with the test compounds at a minimum of five different concentrations.
- After a set incubation period (e.g., 48 hours), cell viability or proliferation is measured using an appropriate assay (e.g., Sulforhodamine B assay).
- The results are expressed as a percentage of growth inhibition (GI%) relative to untreated control cells.
- Compounds showing significant activity are selected for further investigation.

Cell Cycle and Apoptosis Analysis

To understand the cellular mechanism of action, flow cytometry is used to analyze the cell cycle distribution and apoptosis induction in cancer cells treated with the compounds.

Methodology:

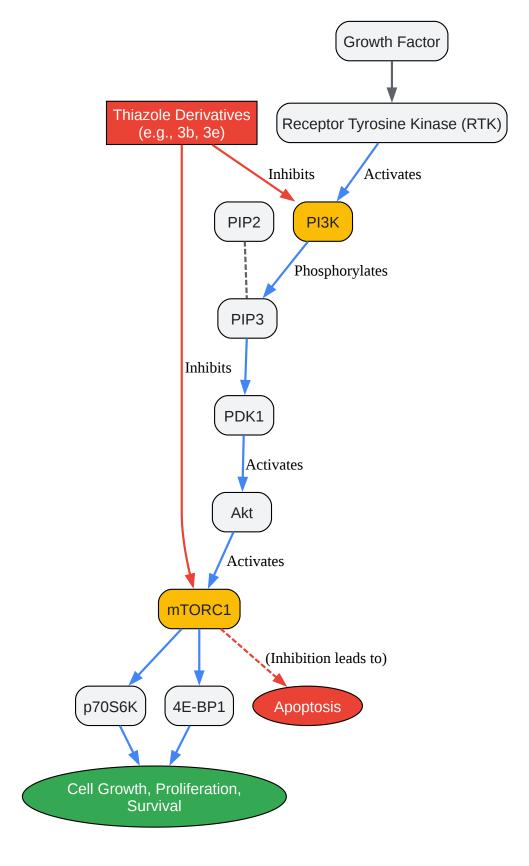


- Cell Treatment: Leukemia HL-60(TB) cells are treated with compounds 3b and 3e.
- Cell Staining: For cell cycle analysis, cells are stained with a DNA-intercalating dye (e.g., Propidium Iodide). For apoptosis, cells are co-stained with Annexin V and Propidium Iodide.
- Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to differentiate between viable, apoptotic, and necrotic cells.
- Results Interpretation: The analysis revealed that compounds 3b and 3e induced cell cycle arrest at the G0-G1 phase and significantly increased apoptosis in the leukemia cell line.[5]

Signaling Pathway Visualization

The PI3K/mTOR pathway is a key regulator of cell growth and survival. The synthesized thiazole derivatives act by dually inhibiting two key kinases in this pathway, PI3K and mTOR.





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Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.



Conclusion

Novel thiazole derivatives, exemplified by compounds 3b and 3e, demonstrate significant potential as anticancer agents through the dual inhibition of the PI3K/mTOR signaling pathway. [5] Their potent antiproliferative activity across a broad range of cancer cell lines, coupled with the ability to induce cell cycle arrest and apoptosis, marks them as promising lead compounds for further preclinical and clinical development in oncology. [5][6] The data suggest that the thiazole scaffold remains a highly valuable framework for the design of targeted cancer therapeutics.

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